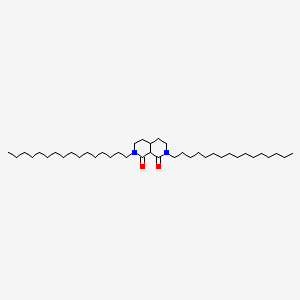
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes two hexadecyl chains and a hexahydro-naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.
Introduction of Hexadecyl Chains: The hexadecyl chains can be introduced through alkylation reactions using hexadecyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hexadecyl chains, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrophobic hexadecyl chains may facilitate its incorporation into lipid membranes, affecting membrane properties and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Characterized by its unique hexadecyl chains and naphthyridine core.
2,7-Dihexadecylhexahydro-2,7-quinolinedione: Similar structure but with a quinoline core instead of naphthyridine.
2,7-Dihexadecylhexahydro-2,7-pyridinedione: Similar structure but with a pyridine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of hexadecyl chains and naphthyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
921926-64-9 |
|---|---|
Molekularformel |
C40H76N2O2 |
Molekulargewicht |
617.0 g/mol |
IUPAC-Name |
2,7-dihexadecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C40H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-35-31-37-32-36-42(40(44)38(37)39(41)43)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
InChI-Schlüssel |
FFPVQFCAVFWTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


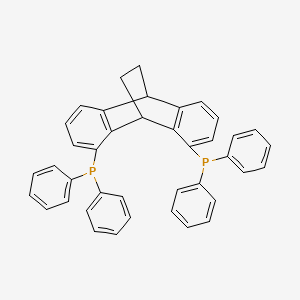
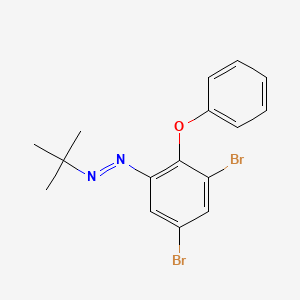
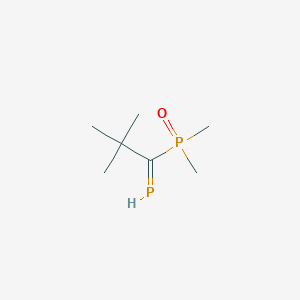
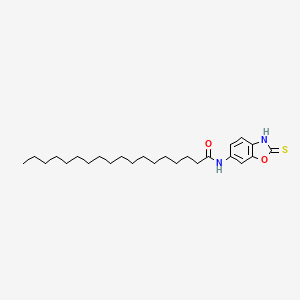

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
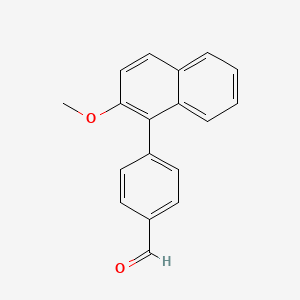
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
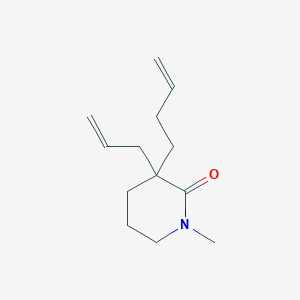

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
